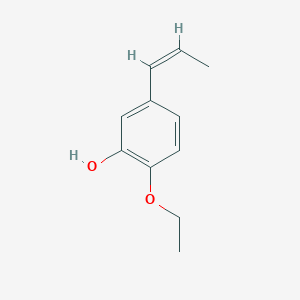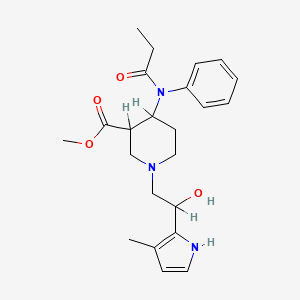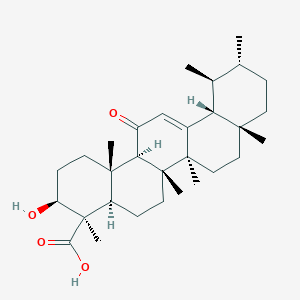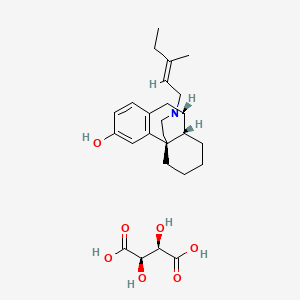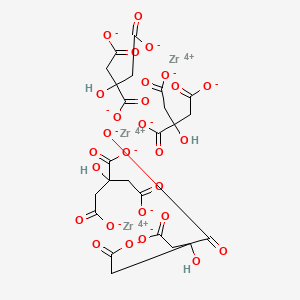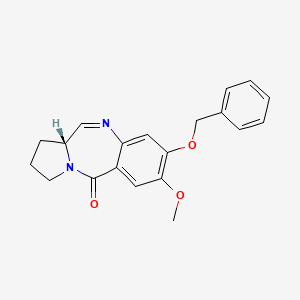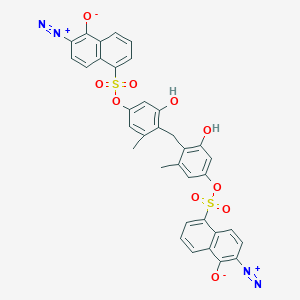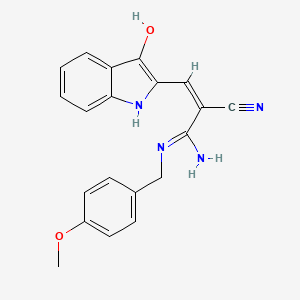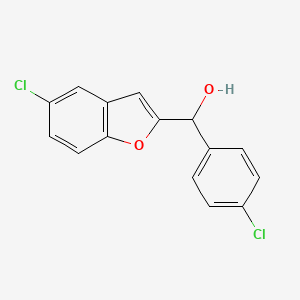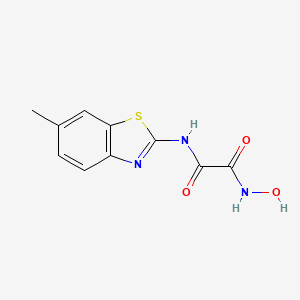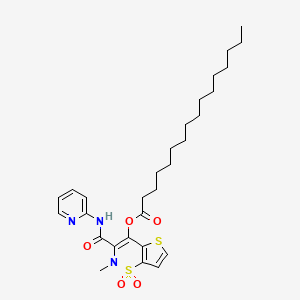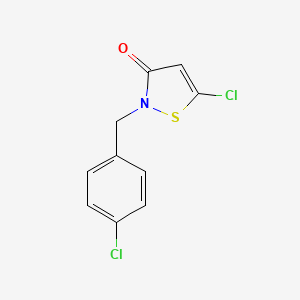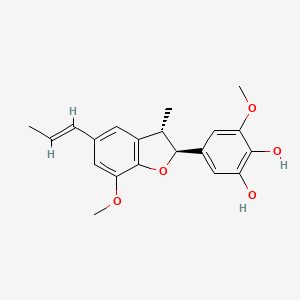
3'-Azido-2',3'-dideoxyadenosine-5'-phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite: is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the presence of an azido group at the 3’ position and a phosphite group at the 5’ position of the adenosine molecule
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite typically involves multiple steps, starting from adenosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of adenosine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Azido Group: The protected adenosine is then subjected to azidation, where the 3’ hydroxyl group is replaced by an azido group. This step often involves the use of azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Deprotection: The protecting groups are removed to yield 3’-Azido-2’,3’-dideoxyadenosine.
Phosphitylation: The final step involves the introduction of the phosphite group at the 5’ position. This is achieved by reacting the 3’-Azido-2’,3’-dideoxyadenosine with a phosphitylating agent such as diisopropylaminochlorophosphine.
Industrial Production Methods:
Industrial production of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation: The azido group in 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite can undergo oxidation reactions, leading to the formation of nitrene intermediates.
Reduction: The azido group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitrene intermediates.
Reduction: Conversion to 3’-amino-2’,3’-dideoxyadenosine-5’-phosphite.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite is used as a precursor in the synthesis of other nucleoside analogs. It is also employed in click chemistry for the labeling of biomolecules.
Biology:
In biological research, this compound is used to study the mechanisms of nucleoside analog incorporation into DNA and RNA. It is also used in the investigation of telomerase activity and telomere maintenance.
Medicine:
The compound has potential applications in antiviral therapies, particularly in the treatment of HIV and other viral infections. It acts as a chain terminator during viral DNA synthesis, thereby inhibiting viral replication.
Industry:
In the pharmaceutical industry, 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite is used in the development of antiviral drugs. It is also used in the production of diagnostic reagents and molecular probes.
作用机制
The primary mechanism of action of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, leading to chain termination. This inhibits the replication of viral DNA and effectively halts the spread of the virus.
Molecular Targets and Pathways:
Telomerase Inhibition: The compound inhibits telomerase activity, leading to telomere shortening and potential anti-cancer effects.
DNA Polymerase Inhibition: It selectively inhibits viral DNA polymerases, making it a potent antiviral agent.
相似化合物的比较
- 3’-Azido-2’,3’-dideoxyguanosine-5’-phosphite
- 3’-Azido-2’,3’-dideoxycytidine-5’-phosphite
- 3’-Azido-2’,3’-dideoxyuridine-5’-phosphite
Uniqueness:
3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite is unique due to its specific incorporation into DNA and RNA, leading to chain termination. Its selective inhibition of viral DNA polymerases and telomerase makes it a valuable tool in antiviral and anticancer research.
Comparison:
- 3’-Azido-2’,3’-dideoxyguanosine-5’-phosphite: Similar mechanism of action but differs in the nucleobase, which can affect its selectivity and potency.
- 3’-Azido-2’,3’-dideoxycytidine-5’-phosphite: Also acts as a chain terminator but has different pharmacokinetic properties.
- 3’-Azido-2’,3’-dideoxyuridine-5’-phosphite: Used in similar applications but may have different efficacy and toxicity profiles.
属性
CAS 编号 |
124930-60-5 |
|---|---|
分子式 |
C10H12N8O4P+ |
分子量 |
339.23 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C10H11N8O4P/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(22-7)2-21-23(19)20/h3-7H,1-2H2,(H2-,11,13,14,19,20)/p+1/t5-,6+,7+/m0/s1 |
InChI 键 |
DUZQZOZHWRVJDD-RRKCRQDMSA-O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO[P+](=O)O)N=[N+]=[N-] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO[P+](=O)O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


